molecular formula C19H17N5O3S B2406797 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1189482-97-0

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2406797
CAS No.: 1189482-97-0
M. Wt: 395.44
InChI Key: ZOUUJNRFTDTQGR-UHFFFAOYSA-N
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Description

This compound belongs to the quinoxaline-acetamide class, characterized by a fused triazoloquinoxaline core linked to a thioacetamide moiety and a 2,5-dimethoxyphenyl substituent. Such derivatives are often explored for kinase inhibition, antimicrobial activity, or as proteolysis-targeting chimeras (PROTACs) due to their heterocyclic versatility .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-12-7-8-16(27-2)14(9-12)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUUJNRFTDTQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the triazoloquinoxaline core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

The final step involves the acylation of the thiolated triazoloquinoxaline with 2,5-dimethoxyphenylacetic acid or its derivatives. This step typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Reduced thiol derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of [1,2,4]triazolo[4,3-a]quinoxaline derivatives with substituted acetamides. The characterization of these compounds is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .

Anticonvulsant Activity

One of the most significant applications of this compound class is its potential anticonvulsant activity. Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising results in models of induced seizures. For instance, studies utilizing the metrazol-induced convulsions model have demonstrated that certain derivatives possess significant anticonvulsant properties . The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.

Antimicrobial Properties

Another critical application is in the field of antimicrobial research. Compounds containing the triazole and quinoxaline moieties have been evaluated for their antibacterial and antifungal activities against various pathogens. For example, studies have indicated that certain derivatives show effective inhibition against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans . The structure-activity relationship (SAR) analyses suggest that modifications to the side chains can enhance their antimicrobial efficacy.

Anticonvulsant Evaluation

In a study focused on synthesizing new quinoxaline derivatives for anticonvulsant evaluation, researchers synthesized several compounds based on 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(substituted phenyl)acetamides. Among these compounds, specific analogs demonstrated superior anticonvulsant activity compared to standard treatments like phenobarbital .

CompoundStructureAnticonvulsant Activity
14-High
15b-Moderate

Antimicrobial Screening

A separate study assessed the antimicrobial properties of synthesized quinoxaline derivatives against multiple strains of bacteria and fungi. Compounds were screened using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. Notably, certain compounds exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline core may interact with nucleic acids or proteins, influencing their function and leading to various biological effects. The dimethoxyphenylacetamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis: The target compound’s synthesis likely parallels methods used for 4a (e.g., refluxing with thiouracil derivatives or thiols in acetonitrile with triethylamine) . However, the triazoloquinoxaline core may require specialized cyclization steps.
  • Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound contrasts with 4a ’s chlorophenyl moiety. Methoxy groups improve solubility via polarity, while chloro groups enhance lipophilicity and electronic withdrawal, affecting binding interactions.
  • Thermal Stability: 4a’s high melting point (230–232°C) suggests strong intermolecular forces; the target compound’s triazoloquinoxaline core may similarly confer stability.
Pharmacological and Physicochemical Properties
  • Bioactivity: Quinoxaline derivatives like 4a are studied for antimicrobial and anticancer activity. The triazoloquinoxaline core in the target compound may enhance kinase inhibition due to nitrogen-rich aromaticity, akin to kinase inhibitors such as imatinib.
  • Spectroscopy : While 4a ’s IR spectrum indicates a hydroxyl stretch (ν ~3430 cm⁻¹, typo corrected), the target compound’s NMR would show distinct aromatic splitting from the dimethoxyphenyl group .

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.

Chemical Structure

The molecular formula of the compound is C19H17N5O3SC_{19}H_{17}N_{5}O_{3}S with a molecular weight of approximately 395.4 g/mol. The structure features a triazoloquinoxaline core linked to a thioether and an acetamide group substituted with a dimethoxyphenyl moiety. This unique combination of functional groups contributes to its biological properties.

Anticancer Properties

Research indicates that triazoloquinoxaline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit cell viability in various cancer cell lines. A notable finding includes:

Compound Cell Line IC50 (µM)
This compoundA375 Melanoma10 µM (approx.)

In vitro studies have demonstrated that this compound can reduce the viability of melanoma cells significantly, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The presence of sulfur in the thioether linkage has been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various pathogens. For example:

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

These findings suggest that the compound may be effective in treating infections caused by these bacteria .

Neuropharmacological Effects

Certain derivatives of triazoloquinoxaline have been investigated for their neuropharmacological effects. Specifically, they may exhibit antidepressant-like activities by modulating adenosine receptors. The binding affinity of related compounds to adenosine A1 and A2 receptors has been documented:

Receptor Binding Affinity (IC50)
A128 nM
A221 nM

This suggests that the compound could potentially be developed as a novel treatment for mood disorders .

Case Studies

A series of experiments were conducted using various derivatives of triazoloquinoxaline to assess their biological activities:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxicity against cancer cell lines.
    • Results : Several compounds showed IC50 values indicating significant cytotoxicity at low concentrations.
  • Antimicrobial Screening :
    • Objective : Assess effectiveness against common bacterial strains.
    • Results : Notable inhibition zones were observed in cultures treated with the compound.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide?

The synthesis typically involves:

  • Core formation : Cyclization of triazoloquinoxaline precursors using reagents like hydrazine derivatives and quinoxaline intermediates under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • Functionalization : Introduction of the thioether and acetamide groups via nucleophilic substitution or coupling reactions. For example, reacting a chlorinated triazoloquinoxaline with a thiol-containing intermediate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Core cyclizationHydrazine hydrate, ethanol, 80°C65–7090%
Thioether formationNaSH, DMF, 60°C55–6088%
Acetamide couplingEDC/HOBt, DCM, RT75–8095%

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ at m/z 437.1234) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states .
  • Molecular docking : Predict binding affinity to targets like kinases or COX enzymes (e.g., AutoDock Vina) .
  • QSAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using regression models .

Example : A study on similar triazoloquinoxalines showed that methoxy groups at the phenyl ring enhance COX-2 inhibition by 20% compared to ethoxy derivatives .

Q. How can contradictory data in biological activity studies be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme isoforms (e.g., COX-2 vs. COX-1) .
  • Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ values .
  • Structural analogs : Compare activity with derivatives lacking specific groups (e.g., removing the thioether to test its role in target binding) .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

  • Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

Methodological Challenges and Solutions

Q. How to design derivatives for improved selectivity in enzyme inhibition?

  • Substituent variation : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance polar interactions .
  • Stereochemical control : Introduce chiral centers via asymmetric synthesis (e.g., Sharpless epoxidation) .

Table 2 : Impact of Substituents on COX-2 Inhibition

SubstituentCOX-2 Inhibition (%)Selectivity (COX-2/COX-1)
2,5-Dimethoxy8215:1
4-Nitro7812:1
3-Chloro658:1

Q. How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient screening : Test stabilizers like trehalose (5% w/v) in aqueous formulations .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show negligible effects?

  • Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) but not E. coli due to differences in membrane permeability .
  • Biofilm vs. planktonic assays : Biofilm-disrupting activity may require higher concentrations (e.g., 32 µg/mL) .

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